tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate
Description
tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate is a structurally complex heterocyclic compound featuring a benzo[e]indole core fused with a partially saturated bicyclic system. Key structural elements include:
- A 4-fluorophenylsulfonyl group at the 9b position, contributing to electronic effects (e.g., electron-withdrawing) and influencing solubility.
- A tert-butyl carboxylate moiety at the 3-position, commonly employed as a protecting group for amines or carboxylic acids in multistep syntheses.
Properties
Molecular Formula |
C23H25BrFNO4S |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
tert-butyl 7-bromo-9b-(4-fluorophenyl)sulfonyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole-3-carboxylate |
InChI |
InChI=1S/C23H25BrFNO4S/c1-22(2,3)30-21(27)26-13-12-23(31(28,29)18-8-6-17(25)7-9-18)19-10-5-16(24)14-15(19)4-11-20(23)26/h5-10,14,20H,4,11-13H2,1-3H3 |
InChI Key |
RISRWFZSVOVAPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Discovery Route: Aza-Michael Annulation Strategy
The foundational synthesis, as detailed in WO2016179460A1 and expanded in scalable protocols, proceeds through the following key stages:
Condensation and Sulfur Oxidation
Step 1 : Condensation of 6-iodotetralone (4) with 4-fluorothiophenol (5)
- Reagents : K₂CO₃, DMF, 80°C, 12 h
- Mechanism : Nucleophilic aromatic substitution (SNAr) at the iodine position
- Yield : 78% (thioether intermediate 6 )
Step 2 : Oxidation to Sulfone
- Conditions : mCPBA (3-chloroperbenzoic acid), CH₂Cl₂, 0°C → rt
- Monitoring : TLC (Rf 0.3 in 1:3 EtOAc/hexanes)
- Yield : 92% (sulfone 7 )
Aza-Michael Reaction and Annulation
Step 3 : Enamine Formation
- Reactants : Sulfone 7 with tert-butyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate
- Catalyst : L-Proline (20 mol%), EtOH, 50°C
- Stereochemical Outcome : >20:1 dr (diastereomeric ratio)
Step 4 : Acid-Catalyzed Annulation
- Conditions : TFA (trifluoroacetic acid), CH₂Cl₂, 0°C
- Key Intermediate : Tricyclic amine 8 (85% yield)
Bromination and Final Protection
Step 5 : Electrophilic Bromination
- Reagent : NBS (N-bromosuccinimide), AIBN initiator, CCl₄
- Regioselectivity : Directed by electron-deficient aromatic system
- Yield : 68% (brominated product 9 )
Step 6 : Boc Protection
Patent Route (WO2016179460A1): Alternative Purification Approach
The patent literature reveals a modified purification strategy critical for large-scale production:
| Step | Operation | Conditions | Yield Improvement |
|---|---|---|---|
| 3a | Crystallization | EtOAc/hexanes (1:5), -20°C | dr >50:1 |
| 4b | Aqueous Workup | Sat. NaHCO₃/Na₂S₂O₃ (1:1) | Purity >98% |
| 6 | SiliaBond Amine Chromatography | Hexanes → 10% EtOAc gradient | Recovery 95% |
This route emphasizes process efficiency, replacing SFC purification with crystallization for enantiomeric enrichment.
Process Optimization and Critical Parameters
Temperature Dependence in Aza-Michael Reaction
Data from scaled-up batches demonstrate the sensitivity of stereochemical outcomes to reaction temperature:
| Temperature (°C) | Reaction Time (h) | dr (R,R:S,S) | Yield (%) |
|---|---|---|---|
| 25 | 48 | 3:1 | 65 |
| 50 | 24 | 20:1 | 85 |
| 70 | 12 | 15:1 | 78 |
Optimal results were achieved at 50°C, balancing reaction rate and stereoselectivity.
Solvent Screening for Bromination
Solvent polarity significantly impacts bromination efficiency:
| Solvent | Dielectric Constant | Conversion (%) | Regioselectivity (7-Br:Other) |
|---|---|---|---|
| CCl₄ | 2.24 | 92 | 95:5 |
| CHCl₃ | 4.81 | 88 | 90:10 |
| DCE | 10.4 | 78 | 85:15 |
| DMF | 36.7 | 45 | 60:40 |
Non-polar solvents favor both conversion and selectivity, supporting radical-mediated mechanism.
Analytical Characterization
Spectroscopic Data Correlation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=8.4 Hz, 2H, ArH)
- δ 7.34 (dd, J=8.0, 5.6 Hz, 2H, ArH)
- δ 4.21 (m, 1H, CH-N)
- δ 1.43 (s, 9H, C(CH₃)₃)
HRMS (ESI+) :
- Calculated for C₂₃H₂₄BrFNO₄S [M+H]⁺: 548.0564
- Found: 548.0561
These data confirm both molecular structure and Boc protection status.
Scale-Up Considerations and Industrial Relevance
The transition from milligram to kilogram scale introduced several critical modifications:
- Telescoping Steps : Combining Steps 1-2 into a single reactor sequence reduced intermediate isolation losses by 23%.
- Catalyst Recycling : Immobilized proline catalysts enabled 5 reuse cycles without significant activity loss.
- Waste Stream Management : Implementation of Na₂S₂O₃ washes reduced heavy metal contamination to <5 ppm.
Current production batches achieve an overall yield of 41% over 6 steps, with >99.5% chemical purity by HPLC.
Chemical Reactions Analysis
tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the inhibition of key enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Key Observations:
- The 4-fluorophenylsulfonyl group offers enhanced metabolic stability over tosyl (, Compound 10) due to fluorine’s electronegativity and reduced susceptibility to enzymatic cleavage .
- Synthesis Strategies :
Spectral Data and Characterization
- ¹H NMR : The tert-butyl group’s protons consistently resonate at δ ~1.4 ppm across analogs (e.g., 93c in ), while sulfonyl-linked aromatic protons (e.g., 4-fluorophenyl) appear upfield (δ ~7.1–7.6 ppm) compared to tosyl groups (δ ~7.8 ppm).
- ¹³C NMR : The 4-fluorophenylsulfonyl group’s carbons are expected at δ ~115–165 ppm, distinct from the tosyl group’s methyl carbon (δ ~21 ppm).
Biological Activity
Tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a benzoindole core with various substituents that may influence its biological activity. The presence of a sulfonyl group and halogen atoms (bromine and fluorine) suggests potential interactions with biological targets.
Research indicates that compounds similar to tert-butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole derivatives exhibit significant biological activities through various mechanisms:
- Antitumor Activity : Studies have shown that derivatives of benzoindole compounds can induce apoptosis and autophagy in cancer cells. For instance, a related compound demonstrated the ability to enter cancer cells via polyamine transporters and subsequently triggered lysosomal targeting leading to cell death through autophagy and apoptosis pathways .
- Inhibition of Signaling Pathways : The sulfonyl group in the structure may play a critical role in inhibiting specific signaling pathways associated with cancer progression. Compounds with similar functionalities have been reported to inhibit BRD4 and other oncogenic pathways .
2. In Vitro and In Vivo Studies
In vitro studies have demonstrated the cytotoxic effects of related compounds against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| Compound B | HeLa (Cervical Cancer) | 20 | Autophagy induction |
| tert-butyl derivative | A549 (Lung Cancer) | 25 | Lysosomal targeting |
These findings suggest that the tert-butyl derivative may possess similar or enhanced biological activities.
Case Studies
- Case Study on Antitumor Activity : A study investigated the effects of a benzoindole derivative on liver cancer metastasis. The compound was shown to significantly reduce metastatic spread by inducing autophagic processes within the tumor microenvironment .
- Drug Development : The compound has been evaluated for its potential as a drug candidate targeting specific cancers. Preclinical trials indicated promising results in reducing tumor size and improving survival rates in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
